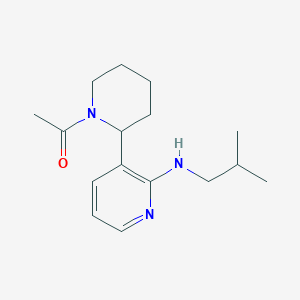
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine is a heterocyclic compound that features both imidazole and benzothiazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzothiazole ring is a fused bicyclic structure consisting of a benzene ring and a thiazole ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(1H-Imidazol-1-yl)-1,3-Benzothiazol-6-amin beinhaltet typischerweise die Kondensation von 2-Aminobenzothiazol mit Imidazol unter bestimmten Bedingungen. Ein gängiges Verfahren umfasst die Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3), um die Reaktion zu erleichtern. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um eine vollständige Kondensation zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren kann die Effizienz und Ausbeute der Reaktion verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(1H-Imidazol-1-yl)-1,3-Benzothiazol-6-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Imidazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate mit zusätzlichen Sauerstofffunktionalitäten.
Reduktion: Reduzierte Derivate mit hydrierten Funktionalitäten.
Substitution: Substituierte Derivate mit verschiedenen Alkyl- oder Arylgruppen.
Wissenschaftliche Forschungsanwendungen
2-(1H-Imidazol-1-yl)-1,3-Benzothiazol-6-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Aufgrund des Vorhandenseins des Imidazolrings auf sein Potenzial als Enzyminhibitor untersucht.
Medizin: Auf seine antimikrobiellen, antifungalen und anticancerogenen Eigenschaften untersucht.
Industrie: Bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(1H-Imidazol-1-yl)-1,3-Benzothiazol-6-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Imidazolring kann mit Metallionen in Enzymen koordinieren und deren Aktivität hemmen. Diese Koordination stört die normale Funktion des Enzyms, was zu der gewünschten biologischen Wirkung führt. Darüber hinaus kann die Benzothiazoleinheit mit DNA interagieren, was zusätzlich zu ihrer biologischen Aktivität beiträgt.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-1-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. Additionally, the benzothiazole moiety can interact with DNA, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(1H-Imidazol-1-yl)ethanol
- 2,6-Bis(1H-imidazol-2-yl)pyridin
- 1,2-Bis((1H-imidazol-1-yl)methyl)benzol
Einzigartigkeit
2-(1H-Imidazol-1-yl)-1,3-Benzothiazol-6-amin ist aufgrund der Kombination des Imidazol- und Benzothiazolrings einzigartig, die eine eigene Reihe chemischer und biologischer Eigenschaften verleiht. Diese doppelte Funktionalität ermöglicht es, mit einem breiteren Spektrum an molekularen Zielstrukturen zu interagieren als Verbindungen, die nur einen dieser Ringe enthalten.
Eigenschaften
Molekularformel |
C10H8N4S |
|---|---|
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2-imidazol-1-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H8N4S/c11-7-1-2-8-9(5-7)15-10(13-8)14-4-3-12-6-14/h1-6H,11H2 |
InChI-Schlüssel |
LVELDZDMOXTOHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)SC(=N2)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)





![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)



![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B11820147.png)


